molecular formula C17H9Cl2F3N2O2 B2548178 (2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325857-17-8

(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2548178
CAS No.: 325857-17-8
M. Wt: 401.17
InChI Key: PWGHXKUQAFOMGW-JLPGSUDCSA-N
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Description

(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic iminocoumarin derivative offered for research and development purposes. Iminocoumarin scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Published research on analogous structures indicates that 2-imino-2H-chromene-3-carboxamide compounds can exhibit potent cytotoxic properties against various human cancer cell lines, suggesting this compound's potential value as a candidate for investigating novel anticancer therapies . The specific structural features of this compound—including the dichloro substitutions on the chromene ring and the trifluoromethylphenyl imino group—are likely to influence its lipophilicity, electronic characteristics, and subsequent interaction with biological targets. This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should conduct all necessary experiments to fully characterize the compound's properties, mechanism of action, and specific research applications.

Properties

IUPAC Name

6,8-dichloro-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F3N2O2/c18-10-4-8-5-12(15(23)25)16(26-14(8)13(19)7-10)24-11-3-1-2-9(6-11)17(20,21)22/h1-7H,(H2,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGHXKUQAFOMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 6,8-dichloro-2H-chromene-3-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the imino group.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of chromene-3,4-dione derivatives.

    Reduction: Formation of 2-amino-chromene derivatives.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The presence of dichloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Chromene Core

a) Halogen Substitutions
  • Target Compound : 6,8-dichloro substitution creates a strong electron-deficient chromene ring, favoring interactions with electron-rich biological targets.
b) Trifluoromethyl Group
  • The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to phenyl or chlorophenyl groups in analogs like those in and .

Carboxamide Variations

  • Target Compound : The carboxamide at position 3 may participate in hydrogen bonding with biological targets, similar to analogs in .
  • Analog 3 (): 2-Imino-N-phenyl-2H-chromene-3-carboxamide has a simple phenyl carboxamide, lacking the trifluoromethyl group, which may reduce binding affinity in hydrophobic pockets .
  • Analog 4 () : Pyridine- or indazole-based carboxamides (e.g., N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide) replace the chromene core with heterocycles, altering conformational flexibility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Key Features Potential Applications Reference
Target Compound 2H-chromene 3-(trifluoromethyl)phenylimino Carboxamide 6,8-dichloro; strong electron withdrawal Antifungal, antitumor N/A
2-Imino-N-phenyl-2H-chromene-3-carboxamide 2H-chromene Phenylimino Carboxamide No halogen; moderate lipophilicity Antitumor, fluorescent probes
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 2H-chromene Phenylimino 2-Chlorophenylamide 8-methoxy; improved solubility Enzyme inhibition
N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide Indazole 3-Pyridinyl Cyclopropylamide Heterocyclic core; rigid structure Pesticide development

Biological Activity

The compound (2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity through various studies, including in vitro and in vivo experiments, highlighting its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C16H12Cl2F3N3O
  • Molecular Weight : 397.19 g/mol

1. Antioxidant Activity

Research indicates that compounds within the chromene family exhibit significant antioxidant properties. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances the electron-withdrawing capacity, potentially increasing the radical-scavenging ability of the compound. Studies have shown that related chromene derivatives can effectively neutralize free radicals, suggesting a similar capability for this compound.

2. Inhibition of Enzymes

The compound's structural features suggest potential inhibitory effects on key enzymes involved in various diseases:

  • Cholinesterases : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial in Alzheimer's disease treatment. Preliminary studies show that derivatives with similar structures exhibit moderate inhibition against AChE and BChE, indicating that this compound may have similar properties .
EnzymeInhibition Activity (IC50)Reference
Acetylcholinesterase (AChE)Moderate (IC50 ~ 19.2 μM)
Butyrylcholinesterase (BChE)Moderate (IC50 ~ 13.2 μM)

3. Cytotoxicity

Cytotoxicity studies on related compounds have demonstrated their potential to inhibit cancer cell proliferation. For instance, derivatives tested against breast cancer cell lines showed promising results, with IC50 values indicating effective growth inhibition. It is hypothesized that this compound may exhibit similar cytotoxic effects due to its structural analogies.

Case Study 1: Cholinesterase Inhibition

A study evaluated various chromene derivatives for their ability to inhibit AChE and BChE. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl significantly enhance inhibition potency against these enzymes, suggesting that this compound could be a candidate for further investigation in neurodegenerative disease therapies .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of chromene derivatives on MCF-7 breast cancer cells. The study found that certain modifications to the chromene structure resulted in enhanced anticancer activity. Given the structural similarities, it is plausible that this compound may also demonstrate significant anticancer properties .

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